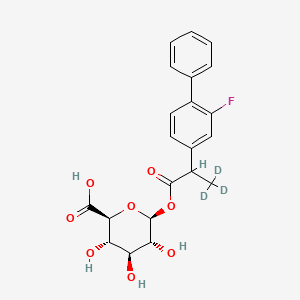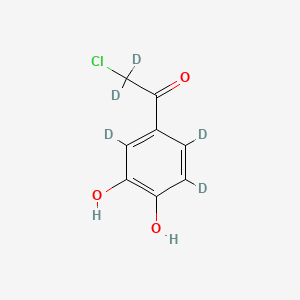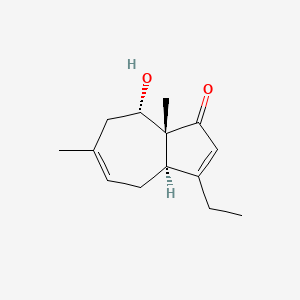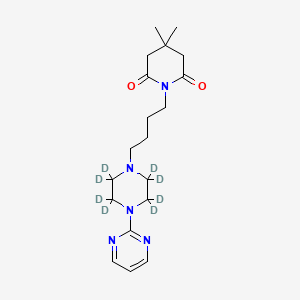
15-Keto Bimatoprost-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Keto Bimatoprost-d5 is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a prostaglandin F2α analog. This compound is primarily used in scientific research, particularly in the study of ocular hypotensive agents. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Bimatoprost-d5 involves the incorporation of deuterium atoms into the 15-Keto Bimatoprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while reduction reactions may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
15-Keto Bimatoprost-d5 is widely used in scientific research, including:
Chemistry: As a tracer in the study of reaction mechanisms and pathways.
Biology: In the investigation of cellular processes and metabolic pathways.
Medicine: For the development of ocular hypotensive agents and studying their pharmacokinetics.
Industry: In the production of deuterium-labeled compounds for various applications
Wirkmechanismus
15-Keto Bimatoprost-d5 exerts its effects by mimicking the activity of prostaglandin F2α. It primarily targets the prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is beneficial in the treatment of conditions like glaucoma and ocular hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Keto Bimatoprost: The non-deuterated analog used for similar research purposes.
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma and ocular hypertension.
Latanoprost: A prostaglandin F2α analog used for reducing intraocular pressure
Uniqueness
15-Keto Bimatoprost-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it a valuable tool in drug development and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C25H35NO4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2 |
InChI-Schlüssel |
OZCBJWOYRKMMPF-BYNWSLMCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
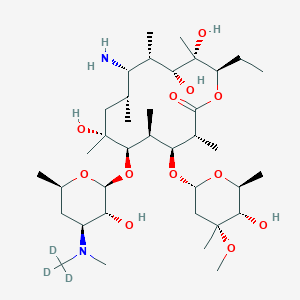
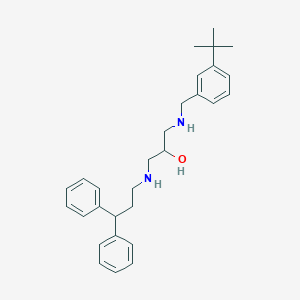
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)

